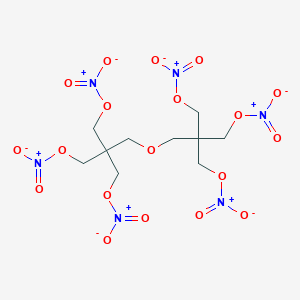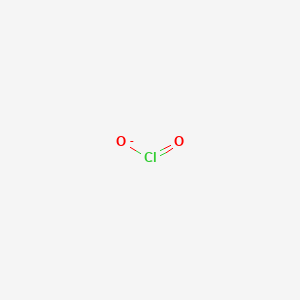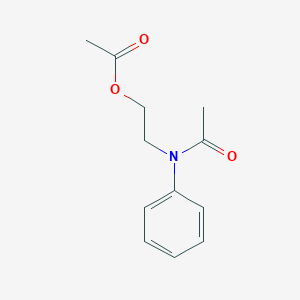
Chromium boride (Cr5B3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium boride (Cr5B3) is an inorganic compound that belongs to the family of transition metal borides. These compounds are known for their exceptional hardness, high melting points, and excellent thermal and electrical conductivity. Chromium boride (Cr5B3) crystallizes in a tetragonal structure and is characterized by its unique combination of chromium and boron atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium boride (Cr5B3) can be synthesized through various methods, including:
Direct Reaction: This involves the direct combination of chromium and boron powders at high temperatures.
Self-Propagating High-Temperature Synthesis (SHS): This method utilizes the exothermic nature of the reaction between chromium and boron to propagate the reaction through the entire sample.
Borothermic Reduction: This involves the reduction of chromium oxide with boron at high temperatures.
Industrial Production Methods: Industrial production of chromium boride (Cr5B3) often employs the direct reaction method due to its simplicity and efficiency. The process involves heating a mixture of chromium and boron powders in a vacuum furnace at temperatures exceeding 1500°C .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium boride (Cr5B3) undergoes various chemical reactions, including:
Oxidation: Chromium boride can be oxidized at high temperatures to form chromium oxide and boron oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to form elemental chromium and boron.
Substitution: Chromium boride can undergo substitution reactions where boron atoms are replaced by other elements such as carbon or nitrogen.
Common Reagents and Conditions:
Oxidation: Typically requires an oxygen-rich environment at elevated temperatures.
Reduction: Involves the use of hydrogen gas or other reducing agents at high temperatures.
Substitution: Requires the presence of substituting elements and appropriate reaction conditions, such as high temperatures and pressures.
Major Products Formed:
Oxidation: Chromium oxide (Cr2O3) and boron oxide (B2O3).
Reduction: Elemental chromium and boron.
Substitution: Various substituted borides, such as chromium carbide or chromium nitride.
Wissenschaftliche Forschungsanwendungen
Chromium boride (Cr5B3) has a wide range of applications in scientific research due to its unique properties:
Wirkmechanismus
The mechanism by which chromium boride (Cr5B3) exerts its effects is primarily related to its unique crystal structure and bonding characteristics. The compound’s high hardness and thermal stability are attributed to the strong covalent bonds between chromium and boron atoms. These bonds create a rigid and stable lattice structure that resists deformation and thermal degradation .
Vergleich Mit ähnlichen Verbindungen
Chromium boride (Cr5B3) can be compared with other similar compounds, such as:
Chromium monoboride (CrB): Known for its high hardness and thermal stability, but with a different crystal structure and stoichiometry.
Chromium diboride (CrB2): Exhibits similar properties but has a higher boron content and different crystal structure.
Chromium tetraboride (CrB4): Characterized by even higher boron content and unique properties compared to Cr5B3.
Uniqueness of Chromium Boride (Cr5B3): Chromium boride (Cr5B3) stands out due to its specific stoichiometry and crystal structure, which provide a unique combination of mechanical strength, thermal stability, and electrical conductivity. These properties make it particularly suitable for applications requiring high-performance materials .
Eigenschaften
InChI |
InChI=1S/3B.5Cr |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNZDQNXWVZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[Cr].[Cr].[Cr].[Cr].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cr5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-38-4 |
Source


|
| Record name | Chromium boride (Cr5B3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium boride (Cr5B3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentachromium triboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)


![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)






![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
